Lithium;1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate
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Overview
Description
Lithium;1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate is a chemical compound with the molecular formula C10H9LiN2O2 It is a lithium salt of a pyrrolopyrazine derivative, which is a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate typically involves the following steps:
Formation of Pyrrolo[1,2-a]pyrazine Core: The pyrrolo[1,2-a]pyrazine core can be synthesized through a transition-metal-free strategy. This involves the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes in the presence of solid alumina at room temperature, followed by the addition of propargylamine to form N-propargylenaminones.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Lithium;1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Lithium;1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial, antiviral, and antifungal agents.
Industry: The compound is investigated for its use in materials science, particularly in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of lithium;1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate involves its interaction with molecular targets and pathways. The compound’s biological activity is primarily due to its ability to interact with enzymes and receptors, modulating their activity. For example, it may inhibit specific kinases involved in cell signaling pathways, leading to anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylpyrrolo[1,2-a]pyrazine: A similar compound without the lithium salt.
Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate: Another derivative with different functional groups.
Uniqueness
Lithium;1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate is unique due to the presence of the lithium ion, which can influence its chemical reactivity and biological activity. The lithium ion can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its non-lithium counterparts .
Properties
IUPAC Name |
lithium;1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.Li/c1-6-4-12-5-8(10(13)14)3-9(12)7(2)11-6;/h3-5H,1-2H3,(H,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNXQNVMFLQGRF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CN2C=C(C=C2C(=N1)C)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9LiN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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